3-(6-Aminopyridin-2-yl)-5-fluorobenzonitrile
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Overview
Description
“3-(6-Aminopyridin-2-yl)-5-fluorobenzonitrile” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a nitrile group, which is a carbon triple-bonded to a nitrogen . The compound also has a fluorine atom attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the pyridine and benzene rings . The electron-withdrawing nitrile and fluorine groups could potentially have an impact on the electronic distribution within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a nitrile group could increase its polarity .Scientific Research Applications
1. Corrosion Inhibition Properties of Schiff Base Derivative
- Application Summary : The Schiff base derivative, 3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-one (MTIO), was investigated for its effectiveness in preventing mild steel corrosion in a hydrochloric acid (HCl) environment .
- Methods of Application : The study used weight loss measurements, potentiodynamic polarization measurements, electrochemical impedance spectroscopy techniques, and surface characterization to investigate the effectiveness of MTIO .
- Results : The experimental results showed that 0.5 mM MTIO exhibited a satisfactory inhibitor efficiency of 96.9% at 303 K .
2. Quantum Chemical Elucidation on Corrosion Inhibition Efficiency of Schiff Base
- Application Summary : The study investigated the corrosion inhibition of Schiff base, namely 2-((2-hydroxy-5-methoxybenzylidene)amino)pyridine (HMAP), for mild steel in a 1 M hydrochloric acid environment .
- Methods of Application : The study used weight loss and scanning electron microscopy techniques, along with quantum chemical calculations based on density functional theory (DFT) .
- Results : The results illustrated that HMAP is a superior inhibitor for the corrosion of mild steel in a 1.0M hydrochloric acid environment, and inhibition efficiency is higher than 90.0% at 0.5 g/L HMAP .
3. Chemodivergent Synthesis of N-(pyridin-2-yl)amides
- Application Summary : The study discusses the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
- Methods of Application : The synthesis was achieved under different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .
- Results : The study resulted in the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
4. Thermoresponsive Functional Polymers
- Application Summary : The study discusses the synthesis of thermoresponsive functional polymers based on 2,6-diaminopyridine motif with tunable UCST behaviour in water/alcohol mixtures .
- Methods of Application : The polymers were synthesized via free radical polymerization and reversible addition–fragmentation chain transfer (RAFT) polymerization .
- Results : The obtained polymers displayed upper critical solution temperature (UCST)-type reversible thermoresponsiveness in water/alcohol mixtures .
Future Directions
properties
IUPAC Name |
3-(6-aminopyridin-2-yl)-5-fluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-10-5-8(7-14)4-9(6-10)11-2-1-3-12(15)16-11/h1-6H,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOQKWUJLACALT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=CC(=CC(=C2)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Aminopyridin-2-yl)-5-fluorobenzonitrile |
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